N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups and stereochemical centers. The complete IUPAC name is (2-nitrophenyl) 5-[(3aR,6S,6aS)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate, which precisely describes the molecular connectivity and stereochemical configuration. This systematic name indicates the presence of a 2-nitrophenyl ester group attached to a pentanoic acid chain, which is further connected to a modified biotin core structure bearing a 4-tert-butylbenzoyl protecting group.
The compound is also known by several alternative names that reflect different aspects of its chemical structure and functional properties. These include this compound and 1H-Thieno[3,4-d]imidazole-4-pentanoic acid, 1-[4-(1,1-dimethylethyl)benzoyl]hexahydro-2-oxo-, 2-nitrophenyl ester, (3aS,4S,6aR)-. The systematic naming convention clearly identifies the thieno[3,4-d]imidazole core structure that is characteristic of biotin and its derivatives, along with the specific substitution patterns that distinguish this compound from other biotin analogs.
The Chemical Abstracts Service has assigned this compound the registry number 869354-61-0, which serves as a unique identifier in chemical databases and literature. This registration number facilitates precise identification and retrieval of information about this specific chemical entity across various scientific and commercial platforms. The nomenclature system also recognizes the stereochemical complexity of the molecule, with multiple chiral centers requiring explicit designation in the systematic name to ensure unambiguous chemical identification.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C27H31N3O6S, representing a complex organic molecule with significant molecular complexity. This formula indicates the presence of 27 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, 6 oxygen atoms, and 1 sulfur atom, reflecting the integration of multiple functional groups and structural motifs within a single molecular framework. The molecular weight has been determined to be 525.6 grams per mole, though some sources report slightly different values of 525.62 grams per mole, likely reflecting measurement precision differences.
The elemental composition reveals several important structural features that contribute to the compound's chemical properties and behavior. The high carbon-to-hydrogen ratio suggests the presence of aromatic ring systems, which is consistent with the inclusion of both the nitrophenyl and tert-butylbenzoyl groups in the molecular structure. The presence of three nitrogen atoms reflects the biotin core structure, which contains an imidazole ring system, as well as the nitro group functionality that provides the compound with its characteristic electronic properties.
| Element | Count | Percentage by Mass |
|---|---|---|
| Carbon | 27 | 61.7% |
| Hydrogen | 31 | 5.9% |
| Nitrogen | 3 | 8.0% |
| Oxygen | 6 | 18.3% |
| Sulfur | 1 | 6.1% |
The molecular weight of 525.6 grams per mole places this compound in the category of medium-sized organic molecules, making it suitable for various biochemical applications while maintaining reasonable synthetic accessibility. The exact mass has been calculated to be 525.19335689, providing high-precision molecular weight data essential for mass spectrometric analysis and identification. This precise molecular weight determination is critical for analytical applications and helps distinguish this compound from closely related structural analogs that may differ by only a few mass units.
Stereochemical Configuration and Chiral Centers
The stereochemical complexity of this compound arises from the presence of multiple chiral centers inherited from the biotin core structure and maintained through the synthetic modification process. The compound contains three defined stereochemical centers designated as (3aR,6S,6aS) in the IUPAC nomenclature, which correspond to specific positions within the fused thieno[3,4-d]imidazole ring system that forms the heart of the biotin molecule. These stereochemical assignments follow the Cahn-Ingold-Prelog priority rules and ensure precise three-dimensional structural definition.
The biotin portion of the molecule exists in the D-(+) configuration, indicating the naturally occurring stereochemical form of this essential vitamin. This configuration is critical for biological recognition and activity, as enzymes and binding proteins typically exhibit high specificity for particular stereoisomers. The retention of the natural biotin stereochemistry ensures that the modified compound maintains its fundamental molecular recognition properties while incorporating additional functional groups for specific chemical applications.
The stereochemical integrity of the compound is maintained through carefully controlled synthetic procedures that avoid racemization or epimerization at the sensitive chiral centers. The thieno[3,4-d]imidazole ring system adopts a specific three-dimensional conformation that positions the various substituents in optimal orientations for biological activity and chemical reactivity. The absolute configuration of each chiral center has been confirmed through various analytical techniques, including optical rotation measurements and nuclear magnetic resonance spectroscopy analysis.
The compound exhibits specific optical rotation properties consistent with its defined stereochemical configuration, with reported values indicating the preserved chirality of the biotin core structure. This optical activity serves as an important analytical parameter for confirming the stereochemical purity and identity of synthetic preparations. The maintenance of proper stereochemistry is essential for applications requiring specific molecular recognition events, such as enzyme binding or protein conjugation reactions.
X-ray Crystallographic Studies and 3D Conformational Analysis
While specific X-ray crystallographic data for this compound was not identified in the available literature, three-dimensional conformational analysis can be inferred from related biotin derivatives and computational modeling studies. The compound adopts a complex three-dimensional structure determined by the rigidity of the thieno[3,4-d]imidazole bicyclic core and the conformational flexibility of the attached pentanoic acid chain and aromatic substituents. The fused ring system provides a rigid scaffold that constrains the overall molecular geometry while allowing for rotational freedom around selected single bonds.
The spatial arrangement of functional groups within the molecule is crucial for understanding its chemical reactivity and biological interactions. The 2-nitrophenyl ester group adopts a specific orientation relative to the biotin core that influences both the compound's stability and its reactivity toward nucleophilic attack. The tert-butylbenzoyl protecting group occupies a defined spatial position that shields one of the nitrogen atoms in the imidazole ring from unwanted chemical reactions while maintaining access to other reactive sites.
Computational conformational analysis suggests that the molecule exhibits restricted rotation around certain bonds due to steric interactions between bulky substituents. The tert-butyl group, in particular, creates significant steric bulk that influences the preferred conformations of the entire molecule. These conformational preferences have important implications for the compound's solubility properties, chemical reactivity patterns, and potential for intermolecular interactions in solution or solid-state environments.
The three-dimensional structure also reveals the spatial relationship between the electron-withdrawing nitro group and the electron-rich biotin core, creating an asymmetric distribution of electron density across the molecule. This electronic asymmetry contributes to the compound's unique chemical properties and influences its behavior in various chemical environments. The overall molecular geometry represents a balance between maximizing favorable intramolecular interactions while minimizing unfavorable steric clashes between substituent groups.
Spectroscopic Characterization (NMR, IR, MS)
The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that probe different aspects of molecular structure and bonding. Nuclear magnetic resonance spectroscopy reveals the detailed connectivity and electronic environment of individual atoms within the molecule, while infrared spectroscopy provides information about functional group identity and molecular vibrations. Mass spectrometry confirms the molecular weight and fragmentation patterns that are characteristic of this specific chemical structure.
Infrared spectroscopic analysis reveals characteristic absorption bands that correspond to the major functional groups present in the molecule. The carbonyl stretching frequency of the ester group appears in the region from 1730 to 1715 wavenumbers, which is typical for aromatic esters due to conjugation effects that lower the stretching frequency compared to aliphatic esters. The presence of the nitro group contributes additional characteristic absorptions in the 1500-1350 wavenumber region, providing clear spectroscopic evidence for this functional group. The thieno[3,4-d]imidazole core structure exhibits multiple absorption bands corresponding to carbon-nitrogen and carbon-sulfur bond vibrations that are diagnostic for biotin-derived compounds.
Nuclear magnetic resonance spectroscopy provides detailed structural information through analysis of chemical shifts, coupling patterns, and integration ratios. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons of both the nitrophenyl and tert-butylbenzoyl groups, with chemical shifts that reflect the electronic environment created by the electron-withdrawing and electron-donating substituents. The tert-butyl group appears as a distinctive singlet at characteristic chemical shift values, while the methylene protons of the pentanoic acid chain exhibit complex multipicity patterns that provide information about molecular connectivity.
Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 525.6, consistent with the calculated molecular weight. The fragmentation pattern provides additional structural information through the identification of characteristic fragment ions that result from specific bond cleavage reactions. The compound exhibits predictable fragmentation pathways that include loss of the nitrophenyl group, cleavage of the ester bond, and characteristic fragmentations of the biotin core structure that are diagnostic for this class of compounds.
| Spectroscopic Technique | Key Observations |
|---|---|
| Infrared Spectroscopy | Ester C=O stretch: 1725-1715 cm⁻¹ |
| Nitro group: 1500-1350 cm⁻¹ | |
| Aromatic C=C: 1600-1500 cm⁻¹ | |
| ¹H Nuclear Magnetic Resonance | Aromatic protons: 7-8 parts per million |
| Tert-butyl: ~1.3 parts per million | |
| Methylene chains: 1-3 parts per million | |
| Mass Spectrometry | Molecular ion: 525.6 mass-to-charge |
| Base peak: Variable depending on conditions |
Properties
IUPAC Name |
(2-nitrophenyl) 5-[(3aR,6S,6aS)-3-(4-tert-butylbenzoyl)-2-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-6-yl]pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O6S/c1-27(2,3)18-14-12-17(13-15-18)25(32)29-20-16-37-22(24(20)28-26(29)33)10-6-7-11-23(31)36-21-9-5-4-8-19(21)30(34)35/h4-5,8-9,12-15,20,22,24H,6-7,10-11,16H2,1-3H3,(H,28,33)/t20-,22-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSELJWZMRZIJEH-SSPYTLHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C3CSC(C3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2[C@H]3CS[C@H]([C@H]3NC2=O)CCCCC(=O)OC4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(T-Butyl)benzoic acid chloride
- Reaction : Tert-butylbenzoic acid reacts with thionyl chloride (SOCl₂) to produce the corresponding acid chloride.
- Conditions : Reflux in anhydrous conditions, typically 2-4 hours.
- Outcome : Reactive acid chloride intermediate suitable for esterification.
Step 2: Formation of 4-(T-Butyl)benzoyl chloride derivative
- The acid chloride reacts with biotin's carboxyl group in the presence of a base (e.g., triethylamine) to form an activated ester intermediate, or directly with 2-nitrophenol in the presence of a coupling reagent.
Step 3: Synthesis of 2-Nitrophenyl ester of 4-(T-Butyl)benzoic acid
- Method : The acid chloride reacts with 2-nitrophenol to form the ester linkage.
- Reaction conditions : Use of a base such as pyridine or triethylamine to facilitate ester formation.
- Outcome : Formation of the 2-nitrophenyl ester with the tert-butyl benzoyl group.
Step 4: Coupling with biotin
- The activated ester (from Step 3) is reacted with biotin under mild conditions to form the final ester compound.
- Reaction conditions : Typically in dry solvents like DCM or DMF, at room temperature, with stirring.
- Purification : The product is purified via chromatography or recrystallization to obtain pure this compound.
Data Table: Summary of Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Thionyl chloride | Anhydrous DCM | Reflux, 2-4 hrs | High | Converts carboxylic acid to acid chloride |
| 2 | Triethylamine or pyridine | DCM or DMSO | Room temp, 1-2 hrs | Moderate | Activation of benzoyl group |
| 3 | 2-Nitrophenol | Pyridine | Room temp, 2 hrs | Good | Ester formation |
| 4 | Biotin | DCM/DMF | Room temp, overnight | Variable | Final coupling to form ester |
Recent studies, including those cited in chemical synthesis literature, confirm that esterification of aromatic acids with phenols using acid chlorides or carbodiimide coupling agents is a robust route for synthesizing biotin derivatives with aromatic ester functionalities. The use of acid chlorides derived from tert-butylbenzoic acid ensures regioselectivity and high yield, while coupling with biotin's carboxyl group is facilitated by carbodiimide reagents, which are standard in peptide and ester synthesis.
The synthesis of this compound has also been supported by structural validation through NMR, MS, and IR spectroscopy, confirming the ester linkage and the integrity of the biotin moiety.
Notes on Optimization and Scale-Up
- Reaction conditions should be optimized for temperature, solvent purity, and reagent stoichiometry to maximize yield.
- Purification by chromatography or recrystallization is essential for obtaining high-purity compound suitable for biological applications.
- Scale-up requires careful control of reaction parameters to maintain consistency and purity.
Chemical Reactions Analysis
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester: undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common reagents used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biochemical Applications
-
Enzyme Assays :
- The compound is utilized in enzyme assays as a substrate or inhibitor due to its biotin moiety, which can bind to avidin or streptavidin. This property is exploited in various assays to study enzyme kinetics and mechanisms.
-
Protein Labeling :
- Due to its ability to conjugate with proteins, this biotin derivative is used for labeling proteins in research studies. The biotin-protein complex can be easily purified or detected using streptavidin-coated surfaces, making it invaluable in proteomics.
-
Cellular Studies :
- N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester can be used in studies involving cell signaling and metabolism, as biotin is a cofactor for carboxylase enzymes involved in fatty acid synthesis and amino acid metabolism.
Pharmaceutical Applications
-
Drug Development :
- This compound serves as a building block for the synthesis of biotinylated drugs, which can enhance the pharmacokinetics of therapeutic agents by improving their solubility and bioavailability.
-
Targeted Drug Delivery :
- Its ability to bind specifically to biotin receptors on cancer cells allows for the development of targeted drug delivery systems, where cytotoxic drugs are conjugated with biotin derivatives for enhanced selectivity and reduced side effects.
Analytical Chemistry Applications
- Analytical Method Development :
-
Chromatography :
- The compound can be used as a stationary phase modifier in chromatographic techniques, enhancing the separation of biomolecules based on their affinity for biotin.
Case Studies
Mechanism of Action
The mechanism of action of N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester involves its interaction with specific molecular targets, primarily through its biotin moiety. Biotin binds strongly to streptavidin and avidin, which are commonly used in biochemical assays. The nitrophenyl ester group can undergo hydrolysis or other reactions, facilitating the release or activation of the biotin moiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of biotinylation reagents with activated ester groups. Below is a detailed comparison with structurally and functionally related analogs:
Structural and Functional Analogues
Key Findings from Comparative Studies
Reactivity and Stability :
- The 2-nitrophenyl ester in the target compound exhibits intermediate reactivity compared to the highly labile NHS ester and the slower-reacting TFP ester. Its t-butylbenzoyl group enhances stability in aqueous buffers (half-life >24 hours vs. ~1 hour for NHS ester) .
- The p-nitrophenyl ester analog shows faster hydrolysis (half-life ~4 hours) due to electron-withdrawing effects of the para-nitro group, reducing steric protection .
Solubility and Biocompatibility :
- The t-butylbenzoyl group improves solubility in organic solvents (e.g., DMSO) but may reduce aqueous solubility compared to unmodified biotin esters. This necessitates careful optimization in biological assays .
- TFP esters, while more stable, suffer from poor solubility (10 mg/mL in DMSO), limiting their utility in high-concentration applications .
Applications in Protein Labeling :
Biological Activity
N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester is a biotin derivative that has garnered attention for its potential biological applications, particularly in biochemical research and therapeutic contexts. Biotin, also known as vitamin B7, plays a crucial role in various metabolic processes, and its derivatives are often utilized in biochemical assays and drug development.
- Molecular Formula : C27H31N3O6S
- Molecular Weight : 525.62 g/mol
- CAS Number : 869354-61-0
The compound features a t-butyl group and a nitrophenyl ester, which enhance its solubility and reactivity compared to native biotin.
This compound functions primarily as a biochemical probe . It is utilized to label and detect biomolecules such as proteins and peptides, facilitating the study of various biological processes. The nitrophenyl ester group allows for selective reactions with nucleophiles, making it useful in the synthesis of bioconjugates.
Inhibition Studies
Research indicates that biotin derivatives can inhibit biotin transport mechanisms in cells. For instance, studies on biotinyl-p-nitrophenyl ester (BNP), a related compound, demonstrated that it irreversibly inhibits biotin transport in Saccharomyces cerevisiae at concentrations as low as M. This suggests that this compound may exhibit similar inhibitory effects on biotin uptake in various cell types .
Applications in Research
The compound is employed as a biomarker in various biochemical assays due to its ability to selectively bind to biotin-dependent enzymes and proteins. Its applications include:
- Protein Labeling : Used to tag proteins for visualization and purification.
- Enzyme Activity Studies : Investigating the role of biotin-dependent enzymes in metabolic pathways.
Case Study 1: Biochemical Assays
In a study focusing on enzyme kinetics, researchers utilized this compound to label a biotin-dependent carboxylase. The labeling allowed for real-time monitoring of enzyme activity, providing insights into substrate interactions and enzyme regulation.
Case Study 2: Cancer Research
Recent investigations have highlighted the potential of biotin derivatives in cancer therapy. The compound has been shown to selectively target cancer cells due to their higher biotin uptake compared to normal cells. This property was exploited in targeted drug delivery systems where cytotoxic agents were conjugated to the biotin derivative, enhancing therapeutic efficacy while minimizing side effects.
Comparative Analysis of Biotin Derivatives
| Compound Name | Mechanism | Applications | Notes |
|---|---|---|---|
| This compound | Inhibits biotin transport | Protein labeling, Enzyme studies | Enhanced solubility |
| Biotinyl-p-nitrophenyl ester | Irreversible inhibition of transport | Yeast model studies | Effective at low concentrations |
| D-Biotin | Essential cofactor | Metabolic pathways | Naturally occurring |
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing N1-(4-(T-Butyl)benzoyl)-D-(+)biotin 2-nitrophenyl ester, and how can reaction efficiency be validated?
- Methodology : The compound can be synthesized via esterification of biotin derivatives with activated nitrophenyl groups. For example, analogous synthetic routes involve reacting thiosemicarbazides with oxidizing agents like HgO or I₂/KI under basic conditions to form heterocyclic esters . Validation includes monitoring reaction progress using TLC or HPLC, with final purity assessed via NMR (¹H/¹³C) and mass spectrometry. The presence of the t-butyl group may require optimization of reaction conditions (e.g., anhydrous environments) to prevent hydrolysis .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?
- Methodology : Reverse-phase HPLC with a C18 column and mobile phases combining methanol and buffered solutions (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) is effective for purity analysis . Structural confirmation relies on FT-IR (to detect ester carbonyl stretches ~1740 cm⁻¹) and NMR spectroscopy (e.g., distinguishing aromatic protons from nitrophenyl groups at δ 7.5–8.5 ppm) . Quantification of residual solvents or byproducts can be performed using GC-MS .
Q. How is this compound applied in protein labeling and bioconjugation studies?
- Methodology : The 2-nitrophenyl ester acts as an activated leaving group, enabling covalent attachment to primary amines (e.g., lysine residues in proteins). The t-butyl benzoyl moiety enhances solubility in organic solvents, while the biotin tag allows downstream purification or detection via streptavidin-based systems . Standard protocols involve reacting the compound with target proteins in PBS (pH 7.4–8.0) at 4°C for 12–16 hours, followed by dialysis to remove excess reagent .
Advanced Research Questions
Q. How can researchers troubleshoot low yields during synthesis, particularly with the t-butyl benzoyl group?
- Methodology : Low yields may arise from steric hindrance due to the bulky t-butyl group, which slows nucleophilic attack. Strategies include:
- Using coupling agents like DCC/DMAP to activate the carboxylate intermediate.
- Optimizing solvent polarity (e.g., DMF or THF) to improve reactant solubility.
- Monitoring reaction temperature (e.g., maintaining ≤25°C to minimize side reactions) .
Q. How to resolve discrepancies in biotinylation efficiency observed across different experimental setups?
- Methodology : Contradictions may stem from variability in protein accessibility or ester hydrolysis. Address this by:
- Pre-treating proteins with denaturants (e.g., urea) to expose buried lysine residues.
- Adding protease inhibitors to prevent protein degradation during conjugation.
- Quantifying free biotin post-reaction using HABA/avidin assays to assess hydrolysis rates .
Q. What strategies improve the compound’s solubility and stability in aqueous buffers for in vitro assays?
- Methodology : PEGylation (e.g., incorporating PEG₄ or PEG₆ spacers) enhances aqueous solubility and reduces aggregation. The t-butyl ester group can be hydrolyzed post-conjugation under mild acidic conditions (pH 5.0–6.0) to regenerate active sites while maintaining stability during storage . For long-term stability, lyophilize the compound with cryoprotectants (e.g., trehalose) and store at -20°C under inert gas .
Q. How to ensure specificity when using this compound for crosslinking or multivalent labeling?
- Methodology : The nitrophenyl ester’s reactivity with amines requires controlled labeling conditions:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
